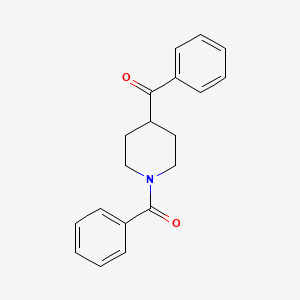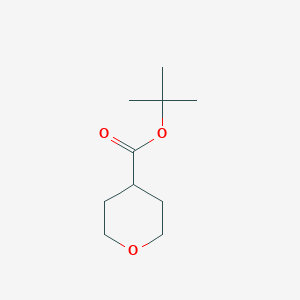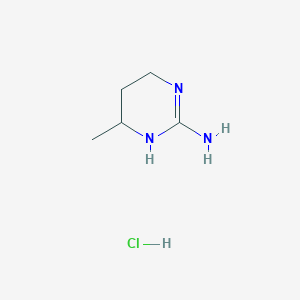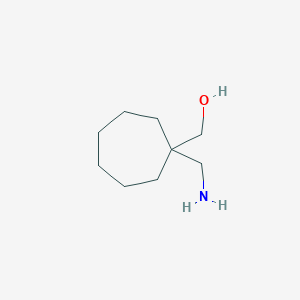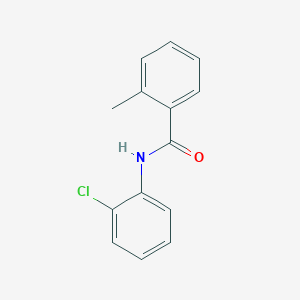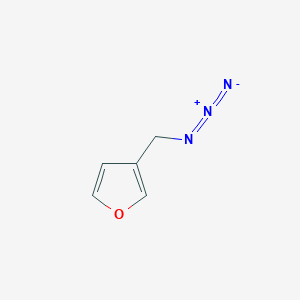
3-(azidomethyl)furan
Overview
Description
3-(Azidomethyl)furan is a compound that features a furan ring substituted with an azidomethyl group at the third position. Furan derivatives are known for their presence in many natural products and their importance as building blocks in organic synthesis. The azide group in this compound makes it particularly interesting due to its ability to undergo diverse transformations, which can be utilized in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-(azidomethyl)furan typically involves the azidation of pre-synthesized functionalized furan substrates. One common method is the nucleophilic substitution of 3-halidemethyl furans. Another approach involves the Lewis acid-promoted ring-opening of 3-oxiranefurans . Additionally, a rapid and efficient method has been developed using silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones. This method offers mild reaction conditions, high efficiency, and easy scale-up .
Chemical Reactions Analysis
3-(Azidomethyl)furan undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of substituted furans.
Cycloaddition: The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include silver(I) catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include amines, triazoles, and other substituted furans .
Scientific Research Applications
3-(Azidomethyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)furan primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. Additionally, the azide group can be reduced to form amines, which can interact with various molecular targets and pathways in biological systems .
Comparison with Similar Compounds
3-(Azidomethyl)furan can be compared with other furan derivatives, such as:
2-(Azidomethyl)furan: Similar in structure but with the azidomethyl group at the second position.
3-(Bromomethyl)furan: Contains a bromomethyl group instead of an azidomethyl group.
3-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in the versatility of the azide group, which can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(azidomethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKGSHXLUSSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

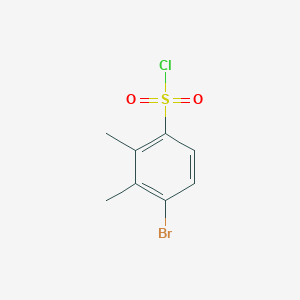

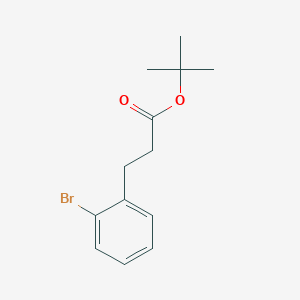
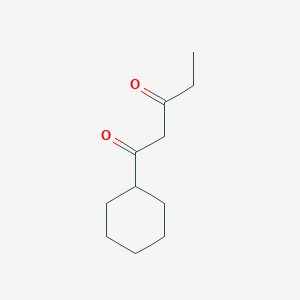
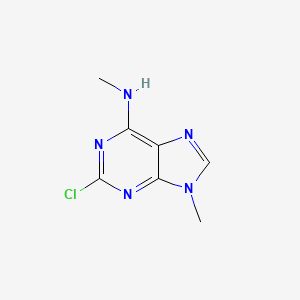
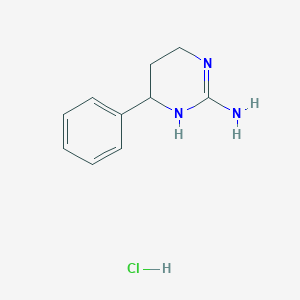
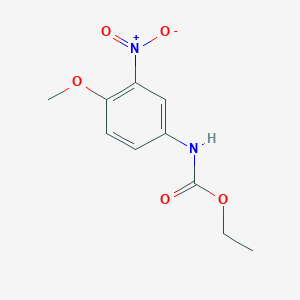
![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)

